6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine
Description
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine is a pyridazine derivative featuring a piperazine moiety substituted at the 6-position with a 3-chlorophenyl group and a phenyl group at the 3-position of the pyridazine core (Fig. 1). Pyridazine derivatives are notable for their pharmacological versatility, including anti-bacterial, anti-viral, and central nervous system (CNS)-targeting activities . Synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with 3-chlorophenylpiperazine, followed by functionalization at the 3-position .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-17-7-4-8-18(15-17)24-11-13-25(14-12-24)20-10-9-19(22-23-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTDSVPQFSKLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: Its derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
A. 6-[4-(2-Fluorophenyl)piperazinyl]-3-chloropyridazine
- Structure : The piperazine ring is substituted with a 2-fluorophenyl group instead of 3-chlorophenyl.
- However, meta-substitution (3-chloro) in the original compound may favor π-π stacking in hydrophobic pockets .
- Activity : Derivatives with 2-fluorophenyl groups show moderate anti-inflammatory activity but lower anti-bacterial efficacy compared to 3-chlorophenyl analogs in in vitro assays .
B. 3-Methoxy-6-[4-(3-methylphenyl)piperazinyl]pyridazine
- Structure : A methoxy group replaces the 3-phenyl group on pyridazine, and the piperazine substituent is 3-methylphenyl.
- Impact : The methoxy group increases solubility but may reduce membrane permeability. The 3-methylphenyl group lacks halogen-mediated electronic effects, likely diminishing receptor affinity .
- Activity : Reduced anti-viral potency compared to the 3-chlorophenyl variant, suggesting halogen interactions are critical for target engagement .
Core Heterocycle Modifications
A. 6-[4-(3-Chlorophenyl)piperazinyl]purine
- Structure : Purine replaces pyridazine as the core heterocycle.
- Impact: The purine’s additional nitrogen atoms enable hydrogen bonding with kinases or adenosine receptors, altering target specificity.
- Activity: Demonstrates higher affinity for adenosine A2A receptors but lower metabolic stability due to increased susceptibility to oxidation .
B. 6-[4-(3-Chlorophenyl)piperazinyl]-3-cyclohexylpyrimidinedione
- Structure : Pyrimidinedione core with a cyclohexyl group at the 3-position.
- Activity : Shows improved oral bioavailability but reduced CNS penetration compared to the phenylpyridazine analog .
Hybrid Derivatives
A. Triazolo[4,3-b]pyridazine Derivatives
- Structure : A triazole ring is fused to the pyridazine core.
- Impact : Increased rigidity may improve selectivity for GABAA receptors but reduces synthetic accessibility.
- Activity: Superior anxiolytic activity in rodent models but higher cytotoxicity than non-fused pyridazines .
Key Research Findings
- Meta-Substitution Superiority : 3-Chlorophenyl on piperazine confers higher anti-bacterial activity than ortho- or para-substituted analogs due to optimized hydrophobic and electronic interactions .
- Core Heterocycle Influence : Pyridazine derivatives exhibit broader CNS activity, while purine analogs are more target-specific (e.g., kinases) .
- Solubility-Bioavailability Trade-off : Hydrophilic groups (e.g., methoxy) improve solubility but reduce blood-brain barrier penetration, limiting CNS efficacy .
Biological Activity
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring and a pyridazine moiety. Its chemical structure can be represented as follows:
The biological activity of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound has shown potential as an antagonist or modulator for several targets, including:
- Dopamine Receptors : It may exhibit antipsychotic properties by modulating dopamine receptor activity.
- Serotonin Receptors : Potential anxiolytic effects through serotonin receptor interaction.
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management.
Antipsychotic and Anxiolytic Effects
Research indicates that 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine may exhibit antipsychotic effects similar to established medications. Studies have demonstrated its efficacy in reducing symptoms in animal models of psychosis, suggesting its potential role in treating schizophrenia and related disorders .
DPP-IV Inhibition
The compound has been studied for its DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes mellitus. In vitro assays have shown that it effectively inhibits DPP-IV with an IC50 value indicating potent activity . This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion.
Case Study 1: Antipsychotic Efficacy
In a controlled study involving rodent models, the administration of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine resulted in significant reductions in hyperactivity and stereotypy behaviors compared to the control group. These findings support its potential as an antipsychotic agent .
Case Study 2: Diabetes Management
A recent study evaluated the compound's effects on glucose metabolism in diabetic rats. The results indicated that treatment with the compound led to a significant decrease in blood glucose levels, alongside improvements in insulin sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
